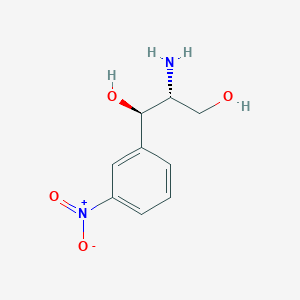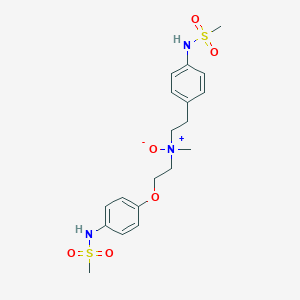![molecular formula C₆₂H₅₈O₁₀ B1144706 2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate] CAS No. 1195367-79-3](/img/no-structure.png)
2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose” is a compound with the molecular formula C34H36O6 . It appears as a white crystalline solid . It’s a selectively protected intermediate, where the anomeric 1-O-hydroxyl group is free .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose” include a molecular weight of 540.646 , a density of 1.2±0.1 g/cm3 , a melting point of 145-149 °C , and a boiling point of 672.4±55.0 °C at 760 mmHg .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate] can be achieved by the reaction of β-D-glucopyranose with phenylmethyl chloride followed by the reaction of the resulting product with 3,4,5-tris(phenylmethoxy)benzoic acid. The reaction will involve protection and deprotection of hydroxyl groups and esterification reactions.", "Starting Materials": [ "β-D-glucopyranose", "Phenylmethyl chloride", "3,4,5-tris(phenylmethoxy)benzoic acid", "Dichloromethane", "Methanol", "Dimethylformamide", "Pyridine", "Triethylamine", "Diisopropylethylamine", "N,N-Dimethylaminopyridine", "Dicyclohexylcarbodiimide", "Methanesulfonic acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Protection of the hydroxyl groups of β-D-glucopyranose using phenylmethyl chloride in the presence of a base such as triethylamine or diisopropylethylamine to yield 2,3,4,6-tetrakis-O-(phenylmethyl)-β-D-glucopyranose.", "Deprotection of the phenylmethyl groups using methanesulfonic acid in methanol to yield β-D-glucopyranose.", "Esterification of β-D-glucopyranose with 3,4,5-tris(phenylmethoxy)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide and a catalyst such as N,N-dimethylaminopyridine in dimethylformamide to yield 2,3,4,6-tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-tris(phenylmethoxy)benzoate].", "Purification of the product by extraction with dichloromethane, washing with sodium bicarbonate and sodium sulfate, and drying." ] } | |
Numéro CAS |
1195367-79-3 |
Formule moléculaire |
C₆₂H₅₈O₁₀ |
Poids moléculaire |
963.12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)
